
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzyl group attached to the nitrogen atom of a benzamide moiety, with a 3-methyl-1,2-oxazol-5-yl substituent on the nitrogen atom
作用机制
Target of Action
Oxazole derivatives, which include vu0633066-1, have been reported to interact with a wide range of biological targets due to their heterocyclic nucleus .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Oxazole derivatives have been reported to impact a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
The biochemical properties of 4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide are largely determined by its oxazole ring. Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects
Cellular Effects
Given the broad range of biological activities exhibited by oxazole derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of 3-methyl-1,2-oxazole: This can be synthesized by the cyclization of appropriate precursors such as 3-methyl-2-nitropropene and ethyl formate under basic conditions.
Preparation of Benzylamine: Benzylamine can be synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.
Formation of Benzamide: Benzamide can be synthesized by the reaction of benzoyl chloride with ammonia or an amine.
Coupling Reaction: The final step involves the coupling of 3-methyl-1,2-oxazole with benzylamine and benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Corresponding carboxylic acids and ketones.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted benzamides.
Hydrolysis: Benzoic acid and 3-methyl-1,2-oxazole.
科学研究应用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of benzamides with biological targets such as enzymes and receptors.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of benzamide derivatives.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
N-benzylbenzamide: Lacks the oxazole ring, making it less versatile in terms of biological activity.
3-methyl-1,2-oxazole: Lacks the benzamide moiety, limiting its potential as a drug lead.
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group, which can affect its biological activity.
Uniqueness
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of both the benzamide and oxazole moieties, which provide a combination of hydrogen bonding and π-π interactions
属性
IUPAC Name |
4-benzyl-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-11-17(22-20-13)19-18(21)16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVSJFIVAVYPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

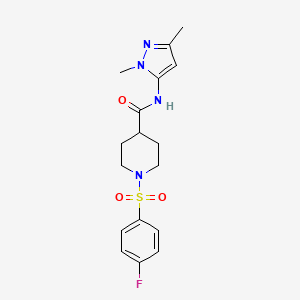
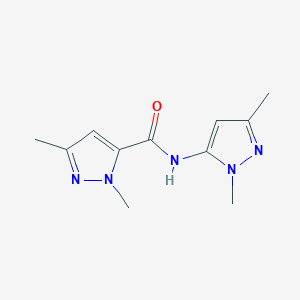
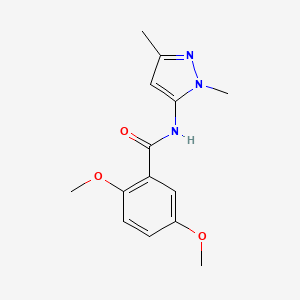
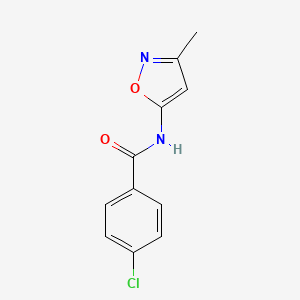
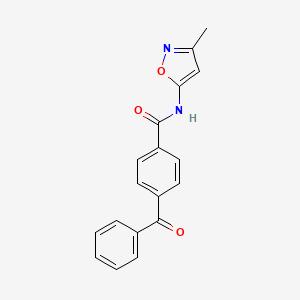
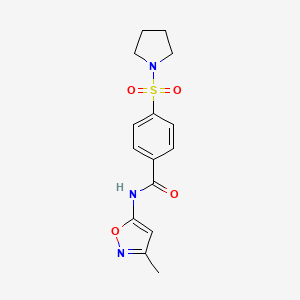


![ethyl 4-{4-[(3-methyl-1,2-oxazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6534546.png)
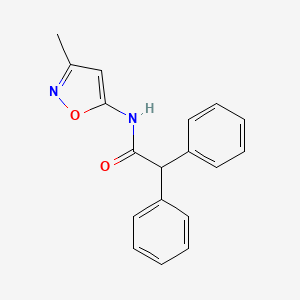


![4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide](/img/structure/B6534570.png)
